molecular formula C12H11NO2 B2920717 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid CAS No. 2091494-76-5

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2920717
CAS RN: 2091494-76-5
M. Wt: 201.225
InChI Key: QXORJYQIJUIMIT-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It belongs to the class of pyrroles, which are known to be biologically active scaffolds possessing diverse activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole . Other methods include the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The structure can also be represented using InChI codes .


Chemical Reactions Analysis

Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole condensation, a metal-catalyzed conversion of primary diols and amines, and a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.22 . It is a solid at room temperature . The InChI Code for this compound is 1S/C12H11NO2/c1-8-7-10 (13-11 (8)12 (14)15)9-5-3-2-4-6-9/h2-7,13H,1H3, (H,14,15) .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Application : A study focused on synthesizing novel derivatives of a compound structurally related to 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid, demonstrating significant antimicrobial properties. This compound was synthesized using various chemical reactions, including cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. The resulting compounds showed promising antibacterial and antifungal activities, attributed to the presence of a heterocyclic ring. This research highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Synthesis and Chemistry

  • Novel Synthesis Methods : Another research explored a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, including compounds similar to this compound. This study utilized the reaction of substituted 2H-azirines and enamines, leading to various pyrrole derivatives. The study's significance lies in its contribution to the synthetic methods of pyrrole derivatives, expanding the possibilities for creating new compounds with varied applications (Law et al., 1984).

Chemical Structure and Properties

  • Structural and Spectral Analysis : Research on a structurally related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, included comprehensive experimental and theoretical studies. This involved characterizing the compound using various spectroscopic techniques and X-ray crystallography, providing insights into the chemical structure and properties of similar pyrrole derivatives. Such studies are essential in understanding the fundamental characteristics of these compounds, which can lead to diverse applications in scientific research (Viveka et al., 2016).

Corrosion Inhibition

  • Application in Corrosion Inhibition : A study on 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which are structurally similar to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research is significant in the field of materials science and engineering, as it explores the potential of pyrrole derivatives in protecting metals from corrosion, which has broad industrial applications (Verma et al., 2015).

Crystallographic Studies

  • Crystallographic Investigations : Another research focused on the crystal and molecular structures of a compound similar to this compound. The study used single-crystal X-ray diffraction to explore the compound's crystallography, which is crucial in understanding the material properties and potential applications in various scientific fields (Maurin et al., 2002).

Safety and Hazards

The safety and hazards associated with 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid include it being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXORJYQIJUIMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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